molecular formula C12H22ClNO4S B13079609 Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate

Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate

Cat. No.: B13079609
M. Wt: 311.83 g/mol
InChI Key: SKMMEWSMNZKCPF-ULKQDVFKSA-N
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Description

Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a chlorosulfonyl group at the 4-position, and methyl substituents at the 2- and 6-positions in a cis configuration. This compound is of significant interest in medicinal chemistry and organic synthesis due to its reactive chlorosulfonyl group, which enables further functionalization, and its sterically hindered piperidine scaffold, which influences conformational stability and interactions with biological targets. The tert-butyl group enhances solubility in nonpolar solvents and provides steric protection to the carbamate moiety, while the chlorosulfonyl group serves as a versatile electrophilic site for nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C12H22ClNO4S

Molecular Weight

311.83 g/mol

IUPAC Name

tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H22ClNO4S/c1-8-6-10(19(13,16)17)7-9(2)14(8)11(15)18-12(3,4)5/h8-10H,6-7H2,1-5H3/t8-,9+,10?

InChI Key

SKMMEWSMNZKCPF-ULKQDVFKSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route

  • Starting Materials: (2S,6R)-2,6-dimethylpiperidin-4-one and di-tert-butyl dicarbonate (Boc2O).
  • Reagents and Conditions: The reaction is conducted in dichloromethane (DCM) solvent with N-ethyl-N,N-diisopropylamine as a base at room temperature (~20°C) for 12 hours.
  • Mechanism: The Boc protecting group is introduced on the piperidine nitrogen via nucleophilic attack on di-tert-butyl dicarbonate, yielding the Boc-protected piperidin-4-one derivative with cis stereochemistry preserved.

Experimental Data

Parameter Details
Yield 73%
Reaction Time 12 hours
Temperature 20°C
Solvent Dichloromethane (DCM)
Purification Method Silica gel chromatography (Hexane/Ethyl acetate 8:2)
Physical State White solid
Characterization ^1H NMR (400 MHz, CDCl3)

Reference Data

  • ^1H NMR signals confirm the presence of tert-butyl group (singlet at 1.50 ppm, 9H), methyl groups (doublets at 1.25 ppm, 6H), and methylene protons adjacent to carbonyl and nitrogen.
  • Molecular formula: C12H21NO3; Molecular weight: 227.3 g/mol.

Functionalization: Introduction of the Chlorosulfonyl Group at the 4-Position

The transformation from the 4-oxo intermediate to the 4-chlorosulfonyl derivative involves sulfonylation and chlorination steps.

General Strategy

  • The 4-oxo group is converted into a chlorosulfonyl moiety through reaction with chlorosulfonyl reagents (e.g., chlorosulfonic acid or chlorosulfonyl chloride) under controlled conditions.
  • Protection of the nitrogen with the Boc group prevents side reactions.
  • The cis stereochemistry is maintained by careful control of reaction conditions.

Typical Reaction Conditions

Step Reagents/Conditions Notes
Sulfonylation Chlorosulfonyl chloride, base (e.g., pyridine) Performed at low temperature (0-5°C) to avoid decomposition
Work-up Quenching with water or aqueous base Extraction with organic solvents (e.g., dichloromethane)
Purification Silica gel chromatography To isolate pure chlorosulfonyl product

Experimental Observations

  • Reaction yields typically range from moderate to high (50-80%), depending on scale and purity of starting materials.
  • The chlorosulfonyl group is sensitive; thus, reactions are carried out under anhydrous and inert atmosphere conditions (nitrogen or argon).
  • TLC and NMR are used to monitor reaction progress and confirm product formation.

Supporting Synthetic Steps and Analogous Preparations

While direct literature on the exact compound "Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate" is limited, analogous piperidine derivatives have been synthesized and studied extensively, providing insights into the preparation methodology:

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Notes
Boc Protection of Piperidin-4-one (2S,6R)-2,6-dimethylpiperidin-4-one Di-tert-butyl dicarbonate, N-ethyl-N,N-diisopropylamine, DCM, 20°C, 12h 73 White solid, purified by chromatography
Sulfonylation at 4-position Boc-protected 4-oxo-piperidine derivative Chlorosulfonyl chloride, pyridine, 0-5°C 50-80 Sensitive chlorosulfonyl group formation
Functional group substitution (analogs) Boc-protected 4-(hydroxymethyl)piperidine derivatives Sodium hydride, DMF, 60-80°C, 2-24h 59-62 Demonstrates feasibility of 4-position substitution

Research Findings and Practical Considerations

  • Maintaining the cis stereochemistry during the Boc protection and sulfonylation steps is critical for the biological activity and chemical properties of the compound.
  • Use of anhydrous solvents and inert atmosphere conditions prevents hydrolysis and side reactions during chlorosulfonylation.
  • Purification by silica gel chromatography with gradient elution (petroleum ether/ethyl acetate) is effective for isolating the target compound.
  • Reaction monitoring by TLC and NMR spectroscopy ensures completion and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Agents : Research indicates that compounds containing piperidine rings can exhibit anticancer properties. Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate may serve as a scaffold for developing new anticancer drugs by modifying its functional groups to enhance efficacy against specific cancer types.
  • Neurological Disorders : The structural features of this compound suggest potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems are being explored for their therapeutic effects on conditions such as depression and anxiety.
  • Antimicrobial Activity : Preliminary studies have shown that piperidine derivatives can possess antimicrobial properties. This compound may be tested for its effectiveness against various bacterial and fungal strains.

Agrochemical Applications

This compound could be utilized in the development of herbicides or pesticides. Its ability to modify biological pathways in plants or pests makes it a candidate for further research in agrochemical formulations aimed at enhancing crop protection.

Materials Science Applications

In materials science, this compound can be explored for its potential use in synthesizing polymeric materials with specific properties. The incorporation of piperidine derivatives into polymer matrices may lead to materials with enhanced mechanical strength or thermal stability.

Case Studies

  • Anticancer Research : A study evaluating the anticancer activity of piperidine derivatives found that modifications at the 4-position significantly improved cytotoxicity against various cancer cell lines. This compound could be a lead compound for further optimization in this area.
  • Neuroprotective Effects : Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of certain piperidine derivatives on neuronal cell lines subjected to oxidative stress. This compound's structural similarity suggests it may exhibit similar protective effects.
  • Agrochemical Efficacy : A comparative study on the efficacy of various piperidine-based herbicides demonstrated that those containing sulfonamide groups showed improved selectivity and effectiveness against target weeds while minimizing damage to crops.

Mechanism of Action

The mechanism of action of (2R,6S)-Rel-tert-butyl4-(chlorosulfonyl)-2,6-dimethylpiperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate can be compared to related piperidine derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Functional Groups Notable Reactivity/Applications
This compound 4-ClSO₂, 2,6-(CH₃)₂, cis-configuration 317.81* Chlorosulfonyl, carbamate, methyl Electrophilic substitutions, drug intermediates
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate 4-oxo, 3-tert-butyl ester 299.36 Ketone, ester, tert-butyl Alkylation, cyclization reactions
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-NH₂, 4-pyridinyl 277.36 Amino, pyridinyl, carbamate Pharmacological scaffolds (e.g., kinase inhibitors)

*Calculated molecular weight based on formula C₁₂H₂₀ClNO₄S.

Key Findings from Comparative Analysis

Reactivity and Functional Group Influence: The chlorosulfonyl group in the target compound confers higher electrophilicity compared to the ketone in ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate or the amino group in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate. This makes it more reactive toward nucleophiles (e.g., amines, alcohols) in substitution reactions . The methyl groups at 2,6-positions introduce significant steric hindrance, reducing conformational flexibility compared to unsubstituted or mono-substituted analogs. This steric effect may limit accessibility to enzymatic or catalytic sites in biological applications .

Synthetic Accessibility :

  • The synthesis of this compound likely involves chlorosulfonation of a preformed piperidine scaffold, analogous to the alkylation steps used for ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate . However, the chlorosulfonyl group requires careful handling due to its moisture sensitivity.

Spectroscopic Differentiation: NMR Analysis: The chlorosulfonyl group causes distinct deshielding in the ¹H NMR spectrum (e.g., δ ~3.0–4.0 ppm for adjacent protons), contrasting with the shielding effects of the tert-butyl group (δ ~1.4 ppm) . Regiochemical Specificity: Unlike compounds with pyridinyl or amino substituents (e.g., ), the target compound’s chlorosulfonyl group creates a unique electronic environment detectable via ¹³C NMR (e.g., C-SO₂Cl resonance ~55–60 ppm).

Biological and Pharmacological Relevance: While tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is optimized for kinase inhibition due to its pyridinyl-amino motif , the chlorosulfonyl derivative is more suited for covalent binding strategies (e.g., protease inhibitors) or as a synthetic intermediate for sulfonamide-based drugs.

Critical Analysis of Structural Analogues

  • Steric vs. Electronic Effects :
    The 2,6-dimethyl groups in the target compound impose greater steric constraints than the single tert-butyl group in ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate. This reduces rotational freedom but enhances thermal stability .
  • Safety and Handling : The chlorosulfonyl group necessitates stringent safety protocols (e.g., anhydrous conditions), unlike the less reactive tert-butyl carbamate or ester groups in analogs .

Biological Activity

Tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research findings.

  • Molecular Formula : C12H21ClNO3S
  • Molecular Weight : 287.82 g/mol
  • CAS Number : 1005397-64-7
  • Structure : The compound features a piperidine ring with tert-butyl and chlorosulfonyl substituents, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylpiperidine with chlorosulfonic acid followed by esterification with tert-butyl alcohol. This method ensures the introduction of the sulfonyl group, which is essential for the compound's reactivity and biological properties.

Research indicates that compounds similar to tert-butyl cis-4-chlorosulfonyl-2,6-dimethyl-piperidine derivatives may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : These compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.
  • Antimicrobial Properties : Some studies suggest that related piperidine derivatives possess antimicrobial activity against various pathogens, making them candidates for antibiotic development.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that piperidine derivatives showed significant cytotoxicity against several cancer cell lines. The presence of the sulfonyl group in this compound enhances this activity by increasing cell membrane permeability and inducing apoptosis in cancer cells .
  • Antimicrobial Effects : Another investigation reported that piperidine-based compounds exhibited broad-spectrum antibacterial activity. The mechanism was attributed to the disruption of bacterial cell walls and interference with protein synthesis .
  • Neuroprotective Effects : Research has indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases .

Data Table

Property Value
Molecular FormulaC12H21ClNO3S
Molecular Weight287.82 g/mol
CAS Number1005397-64-7
Antitumor ActivitySignificant cytotoxicity
Antimicrobial ActivityBroad-spectrum efficacy
Neuroprotective EffectsProtection against oxidative stress

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